4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-12(2)13-4-8-15(9-5-13)26-18(21)17(23-25-26)20-22-19(24-28-20)14-6-10-16(27-3)11-7-14/h4-12H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOYURNAXAIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . The triazole ring can be synthesized through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Chemical Reactions of Triazole and Oxadiazole Derivatives
Triazole and oxadiazole compounds can undergo various chemical reactions due to their functional groups.
Typical Reactions
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Nucleophilic Substitution : The oxadiazole ring can undergo nucleophilic substitution reactions, especially when activated by electron-withdrawing groups .
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Cyclization and Ring-Opening Reactions : These compounds can participate in cyclization reactions to form new heterocycles or undergo ring-opening reactions under specific conditions .
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Electrophilic Aromatic Substitution : The aromatic rings attached to the triazole or oxadiazole can undergo electrophilic aromatic substitution reactions.
Reaction Conditions
Biological Activities of Similar Compounds
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar oxadiazole compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and DNA damage .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | RKO (Colorectal) | 12 | Apoptosis induction |
| Compound B | LN229 (Glioblastoma) | 8 | ROS generation |
| Compound C | MCF7 (Breast) | 15 | DNA damage |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Heterocycles like oxadiazoles have shown effectiveness against a range of bacterial and fungal pathogens. In vitro studies have reported that certain oxadiazole derivatives demonstrate significant inhibition of bacterial growth, making them potential candidates for antibiotic development .
Fluorescent Materials
Beyond biological applications, the unique structural features of this compound allow it to be explored in material science, particularly in the development of fluorescent materials. Compounds containing oxadiazole rings are known for their luminescent properties and are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Table 2: Luminescent Properties of Oxadiazole Compounds
| Compound Name | Emission Wavelength (nm) | Application |
|---|---|---|
| Compound D | 450 | OLEDs |
| Compound E | 520 | Sensors |
Case Study 1: Anticancer Activity
A recent study focused on the anticancer properties of a related oxadiazole derivative demonstrated that the compound significantly inhibited the proliferation of RKO colorectal carcinoma cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential of oxadiazole-containing compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial activity, suggesting that structural modifications could lead to more potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The oxadiazole and triazole rings are known to interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the 1,2,3-Triazole Core
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (C₁₈H₁₃F₃N₆O): This analog replaces the 4-methoxyphenyl group with a 4-methylphenyl and substitutes the 4-isopropylphenyl with a 3-trifluoromethylphenyl group.
1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine (C₁₂H₁₆N₄) :
Lacking the oxadiazole moiety, this compound features a simpler triazole structure with a methyl group and a 4-ethylbenzyl substituent. The absence of the oxadiazole ring may reduce π-π stacking interactions but improve synthetic accessibility .
Modifications to the 1,2,4-Oxadiazole Ring
- 3-{4-[(4-Methoxybenzyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine: This compound incorporates two oxadiazole rings, with one functionalized by a 4-methoxybenzyl group. The dual oxadiazole system may enhance rigidity and thermal stability, though the increased molecular weight could reduce bioavailability compared to the target compound .
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine (C₁₄H₁₉N₃O) :
Here, the oxadiazole is linked to an aliphatic chain instead of a triazole. The flexible pentan-1-amine tail may improve membrane permeability but diminish target specificity .
Electronic and Steric Effects of Substituents
- 4-Amino-3-[(4-methoxyphenyl)aminomethyl]-1H-1,2,4-triazole-5(4H)-thione: Replacing the oxadiazole with a thione group introduces sulfur-based hydrogen-bonding interactions. The thione group increases acidity, which could enhance metal-chelation properties compared to the target compound’s amine group .
- The 3-methylphenyl group on the oxadiazole provides steric bulk similar to the 4-isopropylphenyl group in the target compound .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Substituent Electronic Effects
Research Findings and Insights
- Synthetic Accessibility : The target compound’s oxadiazole-triazole framework is synthetically challenging but achievable via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in related triazole-oxadiazole hybrids .
- Conformational Flexibility : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit planar conformations, which may enhance stacking interactions in protein binding pockets .
Biological Activity
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the oxadiazole and triazole scaffolds. These structures are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Anticancer Mechanisms
Research indicates that derivatives of oxadiazole, including the compound , exhibit significant anticancer activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in cancer progression. For instance, it targets:
- Cell Cycle Arrest : Studies have demonstrated that compounds similar to this one can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). For example, compounds containing oxadiazole rings have been reported to increase p53 expression levels and promote caspase activation in MCF-7 breast cancer cells .
- Molecular Docking Studies : Computational studies suggest strong binding affinities between the compound and various cancer-related targets. Molecular docking analyses have indicated that modifications to the oxadiazole scaffold can enhance its binding efficacy to targets like HDAC and topoisomerase II .
Other Pharmacological Activities
In addition to anticancer properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : The oxadiazole derivatives are noted for their broad-spectrum antimicrobial properties, which could be beneficial in treating infections .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives possess anti-inflammatory properties, potentially making this compound useful in inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study evaluated a series of 1,2,4-oxadiazole derivatives against various cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the micromolar range against MCF-7 cells. Notably, compounds with structural similarities to our target compound showed promising cytotoxicity profiles .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 17a | 0.65 | MCF-7 |
| 17b | 2.41 | MCF-7 |
| 16a | 0.089 | hCA IX |
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of HDAC by oxadiazole derivatives. The study found that certain compounds could inhibit HDAC activity by up to 90% at concentrations as low as 20 nM. This highlights the potential of oxadiazole-containing compounds as effective HDAC inhibitors .
Q & A
Basic: What are the common synthetic routes for constructing the 1,2,4-oxadiazole and 1H-1,2,3-triazole moieties in this compound?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. For the 1,2,4-oxadiazole ring, a cyclization reaction between amidoximes and activated carboxylic acid derivatives (e.g., using POCl₃ or CDI) is standard . For the 1H-1,2,3-triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely employed, starting from propargylamine intermediates and aryl azides . Key intermediates like 4-methoxyphenylamidoxime and 4-isopropylphenyl azide are prepared separately before coupling. Optimized reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) are critical to avoid side products like regioisomeric triazoles .
Basic: How is the compound characterized spectroscopically to confirm its structure?
Methodological Answer:
A combination of ¹H/¹³C NMR , FT-IR , and HRMS is used for preliminary validation. For example:
- ¹H NMR confirms the presence of methoxy (-OCH₃, δ ~3.8 ppm) and isopropyl (δ ~1.2–1.4 ppm for CH(CH₃)₂) groups.
- FT-IR identifies oxadiazole C=N stretches (~1600 cm⁻¹) and triazole N-H bending (~1500 cm⁻¹) .
- X-ray crystallography (e.g., using Mo-Kα radiation) resolves tautomerism and confirms planar geometry of heterocycles, as demonstrated in structurally similar compounds .
Basic: What in vitro assays are used to evaluate its biological activity, and how are they designed?
Methodological Answer:
Common assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv (e.g., using microplate Alamar Blue assay) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or bacterial enzymes (e.g., E. coli dihydrofolate reductase) with IC₅₀ calculations .
Assays are run in triplicate with positive controls (e.g., isoniazid for TB) and solvent blanks to validate results .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay conditions : pH, serum content, or incubation time (e.g., longer incubation may increase cytotoxicity artifacts).
- Compound solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
- Cell line specificity : Validate activity across multiple lines (e.g., cancer vs. non-cancer) and confirm target engagement via Western blot or SPR .
Meta-analysis of dose-response curves and statistical power analysis (e.g., ANOVA with post-hoc tests) can identify outliers .
Advanced: What strategies optimize yield in multi-step synthesis while minimizing side products?
Methodological Answer:
- Stepwise purification : Isolate intermediates after each step via column chromatography (silica gel, hexane/EtOAc gradients) .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., oxadiazole formation at 120°C for 20 min vs. 6 hr conventional heating) .
- Catalyst optimization : Use CuI/NMI for CuAAC to enhance triazole regioselectivity (>95% 1,4-isomer) .
Advanced: How is X-ray crystallography applied to confirm tautomerism and molecular packing?
Methodological Answer:
Single crystals are grown via slow evaporation (e.g., CHCl₃/MeOH). Data collection at 100 K with synchrotron radiation resolves tautomeric forms (e.g., triazole NH vs. NH₂ configurations). Software like SHELX refines hydrogen bonding (e.g., N-H···O interactions between oxadiazole and triazole) and π-π stacking distances (3.4–3.6 Å for aryl groups) .
Advanced: What computational methods predict binding affinity and SAR for target optimization?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screens against crystallographic protein targets (e.g., TB Ag85C) using flexible ligand sampling .
- DFT calculations (Gaussian 09) : Models electronic effects of substituents (e.g., methoxy vs. nitro groups) on HOMO/LUMO gaps .
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and goggles for POCl₃ or azide handling .
- Waste disposal : Segregate halogenated byproducts (e.g., chloroform) and neutralize azide residues with NaNO₂/HCl .
- Ventilation : Use fume hoods for reactions releasing NH₃ or HCN .
Advanced: How do researchers analyze regioselectivity in heterocyclic coupling reactions?
Methodological Answer:
- LC-MS/MS : Monitors reaction progress and identifies regioisomers via fragmentation patterns .
- NOESY NMR : Detects spatial proximity of substituents (e.g., methoxy to triazole protons) .
- Isotopic labeling : ¹⁵N-labeled azides track triazole formation pathways .
Advanced: What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
